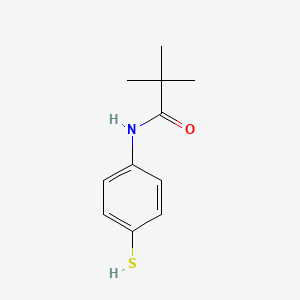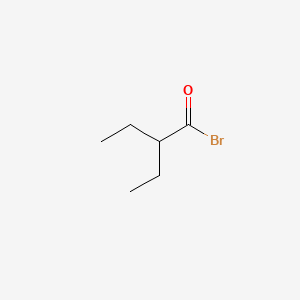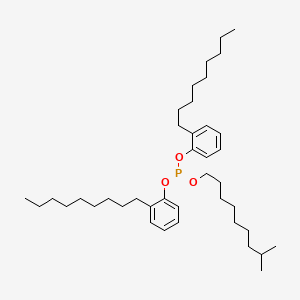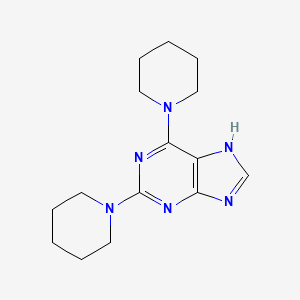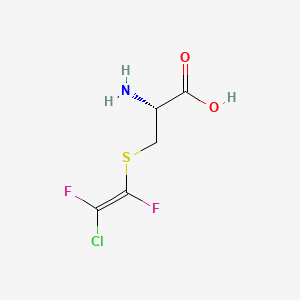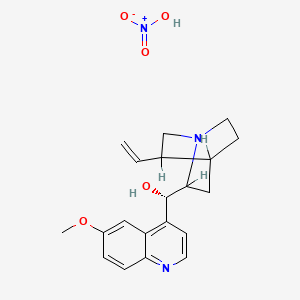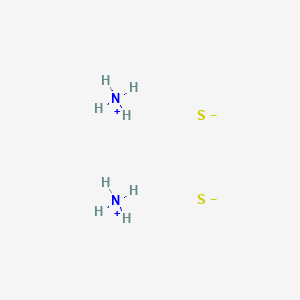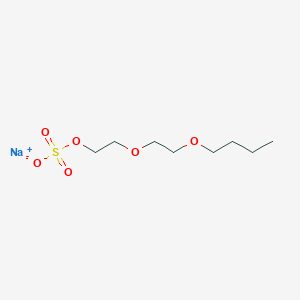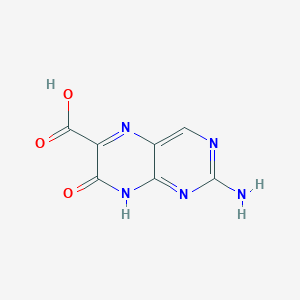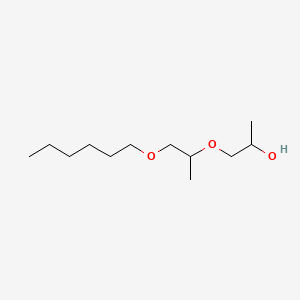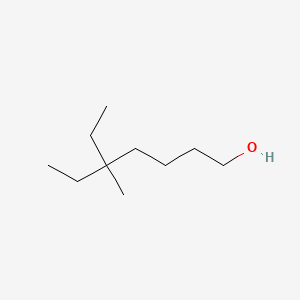
5-Ethyl-5-methylheptan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethyl-5-methylheptan-1-ol: is an organic compound with the molecular formula C10H22O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a heptane chain with ethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-5-methylheptan-1-ol typically involves the alkylation of heptan-1-ol with ethyl and methyl groups. One common method is the Grignard reaction, where a Grignard reagent (such as ethylmagnesium bromide) reacts with a suitable precursor to introduce the ethyl group. The methyl group can be introduced through a similar alkylation process using methylmagnesium bromide.
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of corresponding ketones or aldehydes. This process is often carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Ethyl-5-methylheptan-1-ol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: Corresponding aldehydes or ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
Chemistry: 5-Ethyl-5-methylheptan-1-ol is used as an intermediate in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: In biological research, this compound can be used as a solvent or reagent in various biochemical assays and experiments.
Medicine: The compound’s derivatives may have potential therapeutic applications, although specific uses in medicine are still under investigation.
Industry: In the industrial sector, this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-methylheptan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group allows it to form hydrogen bonds and participate in various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Methylheptan-1-ol: Similar structure but lacks the ethyl group.
2-Ethylhexanol: Similar molecular weight but different structural arrangement.
Uniqueness: 5-Ethyl-5-methylheptan-1-ol is unique due to its specific combination of ethyl and methyl substituents on the heptane chain, which imparts distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
85391-45-3 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
5-ethyl-5-methylheptan-1-ol |
InChI |
InChI=1S/C10H22O/c1-4-10(3,5-2)8-6-7-9-11/h11H,4-9H2,1-3H3 |
InChI Key |
TYFNQJAGNXQNCT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC)CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


